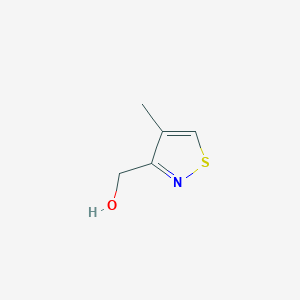

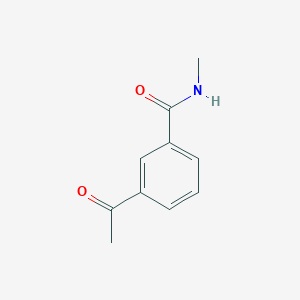

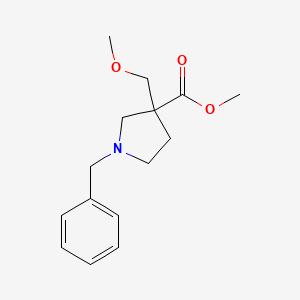

![molecular formula C13H15Cl2NO4 B6614951 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid CAS No. 1245623-69-1](/img/structure/B6614951.png)

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dichlorophenyl)-2-[(tert-butoxy)carbonyl]aminoacetic acid, abbreviated as 2-DTBAA, is a synthetic organic compound that has been used in scientific research and laboratory experiments. This compound is a member of the carboxylic acid family, and is composed of a dichlorophenyl group attached to a tert-butoxycarbonylaminoacetic acid moiety. 2-DTBAA has been studied for its biochemical and physiological effects, as well as its synthesis and applications in scientific research.

Scientific Research Applications

2-DTBAA has been used as a tool in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a substrate for enzymes, such as phosphatases, and for studying the effects of inhibitors on enzyme activity. It has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body.

Mechanism of Action

2-DTBAA is believed to act as an inhibitor of certain enzymes, such as phosphatases. It binds to the active sites of these enzymes and prevents them from catalyzing the reactions they normally catalyze. This inhibition of enzyme activity is believed to be the mechanism by which 2-DTBAA exerts its biochemical and physiological effects.

Biochemical and Physiological Effects

2-DTBAA has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as phosphatases, and to inhibit the release of certain neurotransmitters, such as dopamine. It has also been studied for its effects on the nervous system, as well as its effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

2-DTBAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under laboratory conditions. It is also relatively non-toxic and has a low potential for causing adverse reactions. However, it has some limitations, such as its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research into 2-DTBAA. These include further study of its effects on biochemical and physiological processes, as well as its potential use as a drug. Additionally, further research into its synthesis and use in laboratory experiments could be beneficial. Finally, further research into its mechanism of action and its potential use as an inhibitor of certain enzymes could also be beneficial.

Synthesis Methods

2-DTBAA can be synthesized via a two-step process. The first step is the reaction of tert-butyl chloroformate with 2-amino-2-(2,3-dichlorophenyl)acetic acid in the presence of a base, such as triethylamine. This reaction produces the desired 2-DTBAA product. The second step involves the removal of the byproducts of the reaction, such as water and triethylamine, by vacuum distillation.

properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVAKAJILCCIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(tert-Butoxycarbonyl)amino](2,3-dichlorophenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

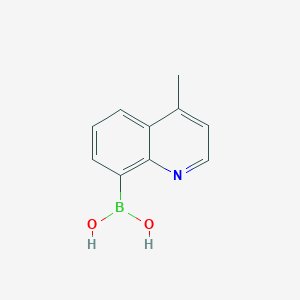

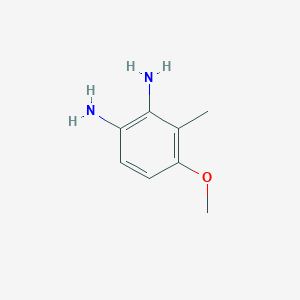

![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)

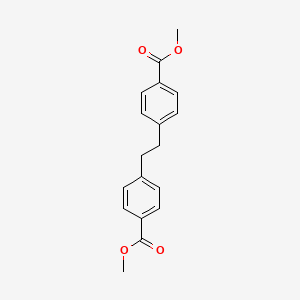

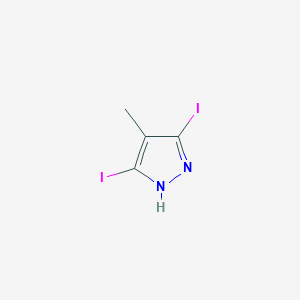

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

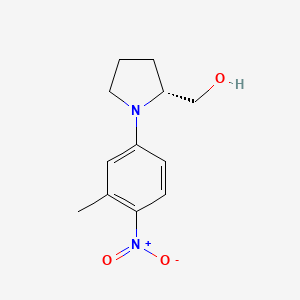

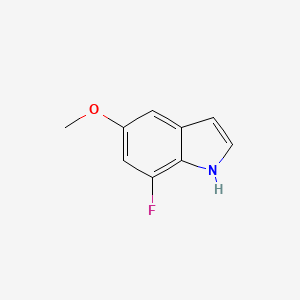

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)